Dinklacorine

Description

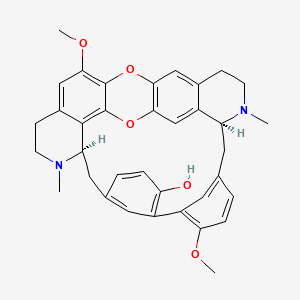

Structure

2D Structure

3D Structure

Properties

CAS No. |

60579-86-4 |

|---|---|

Molecular Formula |

C36H36N2O5 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

(8S,21R)-13,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-16-ol |

InChI |

InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-21-6-8-30(40-3)26(14-21)25-13-20(5-7-29(25)39)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3/t27-,28+/m0/s1 |

InChI Key |

MMGBHVBJOIKWMF-WUFINQPMSA-N |

SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O |

Isomeric SMILES |

CN1CCC2=CC3=C4C=C2[C@@H]1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)C[C@@H]7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O |

Canonical SMILES |

CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O |

Appearance |

Solid powder |

Other CAS No. |

60579-86-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dinklacorine; |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Assignment of Dinklacorine

Dinklacorine was first isolated in 1974 and initially described as an incompletely characterized base. researchgate.netresearchgate.net Chemical and spectrometric studies conducted in 1970 were instrumental in assigning its structure as a phenolic dibenzodioxin biphenyl (B1667301) alkaloid. researchgate.net This structural assignment positioned this compound as a positional isomer of tiliacorine (B1212292). researchgate.netresearchgate.net

Further structural confirmation was achieved through controlled oxidation of this compound with potassium permanganate (B83412) in acetone, which yielded a product consistent with the proposed structure. researchgate.net The stereochemistry of this compound was investigated by comparing its circular dichroism (CD) spectra with that of tiliacorine. This comparison suggested that this compound possesses the same stereochemistry as tiliacorine. researchgate.net

Spectroscopic and Chemical Differentiation from Analogous Compounds

While dinklacorine shares a similar structural scaffold with other bisbenzylisoquinoline alkaloids, particularly tiliacorine (B1212292), key spectroscopic and chemical differences enable their differentiation. The infrared (IR), ultraviolet (UV), and mass spectra of this compound were reported to be very similar to those of tiliacorine. researchgate.net However, notable distinctions were observed in their melting points (mp), specific rotation, and nuclear magnetic resonance (NMR) spectra. researchgate.net

Chemical reactions provided further evidence for the structural isomerism and allowed for clear differentiation. Methylation of this compound with diazomethane (B1218177) yielded O-methyltiliacorine, while treatment with sodium methoxide (B1231860) and methyl iodide produced O-methyltiliacorine dimethiodide. researchgate.net In contrast, prolonged treatment of tiliacorine and this compound with diazoethane (B72472) afforded different O-ethyl ethers. researchgate.net Similarly, the dimethiodide derivatives of the O-ethyl ethers of this compound and tiliacorine were also found to be different. researchgate.net Acetylation of the two alkaloids with acetic anhydride (B1165640) and pyridine (B92270) resulted in O-acetyl esters that were not identical. researchgate.net These chemical transformations and the resulting distinct products underscored the difference in the position of the phenolic hydroxyl group in the biphenyl (B1667301) portion of the molecule compared to tiliacorine. researchgate.net

Several other bisbenzylisoquinoline alkaloids are considered analogous compounds due to their shared structural class, including tiliacorinine (B1221359), 2'-nortiliacorinine, yanangcorinine, neferine, liensinine, and isoliensinine (B150267). Differentiation among these analogs typically relies on detailed spectroscopic analysis, including comprehensive 1D and 2D NMR data, mass spectrometry fragmentation patterns, and comparisons of physical properties like melting point and specific rotation.

A summary of observed spectroscopic and chemical differences between this compound and Tiliacorine is presented in Table 1.

| Property/Method | This compound Observations | Tiliacorine Comparison | Reference |

| IR Spectrum | Very similar to tiliacorine | Very similar to this compound | researchgate.net |

| UV Spectrum | Very similar to tiliacorine | Very similar to this compound | researchgate.net |

| Mass Spectrum | Very similar to tiliacorine | Very similar to this compound | researchgate.net |

| Melting Point (mp) | Different from tiliacorine | Different from this compound | researchgate.net |

| Specific Rotation | Different from tiliacorine | Different from this compound | researchgate.net |

| NMR Spectrum | Different from tiliacorine | Different from this compound | researchgate.net |

| Methylation (Diazomethane) | Afforded O-methyltiliacorine | Leads to different product than O-methylthis compound | researchgate.net |

| Methylation (NaOEt/MeI) | Afforded O-methyltiliacorine dimethiodide | Leads to different product than O-methylthis compound dimethiodide | researchgate.net |

| Ethylation (Diazoethane) | Afforded different O-ethyl ether than tiliacorine | Afforded different O-ethyl ether than this compound | researchgate.net |

| Ethylation Dimethiodide | Different from O-ethyltiliacorine dimethiodide | Different from O-ethylthis compound dimethiodide | researchgate.net |

| Acetylation (Ac₂O/Pyridine) | Afforded O-acetyl ester not identical to tiliacorine's | Afforded O-acetyl ester not identical to this compound's | researchgate.net |

| CD Spectrum | Suggests same stereochemistry as tiliacorine | Suggests same stereochemistry as this compound | researchgate.net |

Computational Chemistry Approaches for Structural Verification and Conformation Analysis

Computational chemistry methods have been applied to study dinklacorine, particularly in the context of its interactions with biological targets. These approaches complement experimental data by providing insights into structural properties, conformations, and binding behavior at a molecular level.

Recent studies have included this compound among a series of bisbenzylisoquinoline alkaloids investigated for their potential inhibitory activity against SARS-CoV-2 3CLpro. Techniques such as molecular docking and molecular dynamics (MD) simulations were employed to assess the binding affinity and the stability of the protein-ligand complexes. These in silico studies computationally evaluated the interactions between this compound and the target enzyme, providing data on predicted binding modes and the dynamic behavior of the complex over time. While detailed computational parameters and raw data for this compound specifically were not extensively provided in the search snippets, its inclusion in such studies highlights the utility of computational methods in exploring the potential bioactivity and structural interactions of this compound and its analogs.

A representative summary of the types of computational analyses performed on this compound and analogous compounds is provided in Table 2.

| Computational Method | Application to this compound and Analogs | Reported Insights | Reference |

| Molecular Docking | Assessment of binding affinity to biological targets (e.g., SARS-CoV-2 3CLpro) | Prediction of favorable binding poses and interaction energies. | |

| Molecular Dynamics (MD) Simulation | Evaluation of protein-ligand complex stability and dynamic behavior over time | Assessment of the stability of the docked complex in a simulated physiological environment. | |

| Binding Free Energy Calculation | More accurate estimation of binding affinity | Provides a refined measure of the strength of the interaction. |

Exploratory Biological Activities and Pharmacological Hypotheses

In Vitro Assessment of Cellular Bioactivity

In vitro studies have been conducted to evaluate the biological activities of dinklacorine across different cellular models, including parasitic protozoa and mammalian cells. These assessments provide initial insights into the compound's potential therapeutic properties.

Cell Line Selection and Culture Conditions for Biological Screening

Biological screening of this compound has involved a variety of cell lines relevant to specific disease targets. Studies investigating antiparasitic activity have utilized Leishmania donovani promastigotes, Plasmodium falciparum, and Entamoeba histolytica. researchgate.netwikimedia.orgresearchgate.netucl.ac.ukacs.orgscielo.org.co For the assessment of cytotoxicity, the KB cell line (human mouth carcinoma) has been employed. researchgate.netresearchgate.netucl.ac.ukacs.orgnih.govresearchgate.net Additionally, studies exploring antiviral potential against SARS-CoV-2 3CLpro have involved in vitro enzymatic assays, which utilize the isolated enzyme rather than live cell cultures for the primary inhibition assessment, although related cytotoxicity on Vero E6 cells was also evaluated for other compounds in the same study. acs.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comacs.org

While specific detailed culture conditions can vary between individual studies and laboratories, standard protocols for maintaining these cell lines and organisms in appropriate media supplemented with necessary growth factors and antibiotics under controlled atmospheric and temperature conditions are typically followed for in vitro biological screening. phytopharmajournal.comacademicjournals.orgmdpi.combioline.org.brjapsonline.comnih.govresearchgate.net

Cell-based Viability and Proliferation Assays

Cell-based assays are crucial for determining the effect of this compound on cellular viability and proliferation. These assays quantify the number of viable cells or their metabolic activity after exposure to varying concentrations of the compound.

In studies evaluating antiparasitic activity, the inhibitory concentration 50% (IC50) values are determined, representing the concentration of this compound required to inhibit the growth or viability of 50% of the parasites. This compound demonstrated activity against Leishmania donovani promastigotes with an IC50 value reported as less than 5 µM. wikimedia.orgscielo.org.co Against Plasmodium falciparum, this compound showed antiplasmodial activity with an IC50 of 10.8 µM. researchgate.netresearchgate.netucl.ac.ukacs.org For Entamoeba histolytica, an antiamoebic activity with an IC50 of 54.8 µM has been reported. researchgate.netresearchgate.netucl.ac.ukacs.org

Cytotoxicity against mammalian cells is assessed to understand the compound's potential toxicity. Using the KB cell line, this compound did not exhibit significant cytotoxicity, with reported IC50 values greater than 65.4 µM or 54.8 µM, indicating a degree of selectivity towards the tested parasites over this particular mammalian cell line. researchgate.netresearchgate.netucl.ac.ukacs.org

Data on the in vitro cellular bioactivity of this compound against specific organisms and cell lines are summarized in the table below:

| Organism/Cell Line | Activity Type | IC50 (µM) | Reference |

| Leishmania donovani promastigotes | Antiprotozoal | < 5 | wikimedia.orgscielo.org.co |

| Plasmodium falciparum | Antiplasmodial | 10.8 | researchgate.netresearchgate.netucl.ac.ukacs.org |

| Entamoeba histolytica | Antiamoebic | 54.8 | researchgate.netresearchgate.netucl.ac.ukacs.org |

| KB cell line (Human Mouth Carcinoma) | Cytotoxicity | > 65.4 or > 54.8 | researchgate.netresearchgate.netucl.ac.ukacs.org |

Mechanistic Studies of Potential Biological Activities

While the precise mechanisms of action for all observed biological activities of this compound are still under investigation, some preliminary insights and hypotheses can be drawn, particularly in the context of its structural class and related compounds.

Investigation of Antioxidant Modulatory Pathways

Bisbenzylisoquinoline alkaloids, as a class, are often associated with antioxidant properties. Extracts from Tiliacora triandra, a plant from which this compound is isolated, have demonstrated antioxidant activities in various in vitro assays, including DPPH and ABTS radical scavenging. nih.govnrct.go.th However, specific detailed studies elucidating the precise antioxidant modulatory pathways influenced by this compound itself are limited in the available literature. While it is hypothesized that this compound may contribute to the observed antioxidant activity of the plant extracts due to its presence and structural characteristics, the direct molecular mechanisms by which it might exert such effects, such as modulation of specific enzymes or scavenging of particular radical species, require further dedicated investigation.

Elucidation of Anti-inflammatory Mechanisms

Similar to antioxidant activity, anti-inflammatory properties are also attributed to certain bisbenzylisoquinoline alkaloids and extracts from Tiliacora species. nih.govchemistry-chemists.com Some sources mention slight anti-inflammatory activity associated with this compound or related compounds. chemistry-chemists.com However, detailed mechanistic studies specifically focusing on how this compound modulates inflammatory pathways are not extensively reported. Common mechanisms for anti-inflammatory compounds include the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-8), or interference with signaling pathways like NF-κB. derangedphysiology.comcmaj.canih.govbetterhealth.vic.gov.au While it is plausible that this compound may act through one or more of these pathways, experimental evidence specifically defining the anti-inflammatory mechanisms of this compound is needed to confirm these hypotheses.

Preliminary Evaluation of Antiproliferative or Cytotoxic Activities in Specific Cell Lines

Beyond the general cytotoxicity assessment in the KB cell line researchgate.netresearchgate.netucl.ac.ukacs.org, this compound has been included in studies evaluating the inhibitory effects of bisbenzylisoquinoline alkaloids on specific targets, such as the SARS-CoV-2 3CLpro enzyme. acs.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comacs.org In vitro enzymatic assays have shown that this compound, among other bisbenzylisoquinoline alkaloids, could experimentally inhibit SARS-CoV-2 3CLpro. acs.orgresearchgate.netacs.org While the study reported that most tested bisbenzylisoquinolines showed inhibition, isoliensinine (B150267) demonstrated the highest activity against 3CLpro. researchgate.netacs.org This indicates a potential direct inhibitory effect of this compound on this viral protease, which is essential for viral replication. mdpi.comfrontiersin.orgfrontiersin.orgnih.govmdpi.com Further detailed studies would be required to fully characterize the nature of this interaction and its implications for antiviral therapy.

Identification of Potential Molecular Targets and Ligand-Receptor Interactions

Identifying the specific molecular targets with which this compound interacts is crucial for understanding its potential pharmacological effects. While comprehensive experimental data on receptor binding and enzyme inhibition specifically for this compound is limited in the currently available literature, some insights can be drawn from reported activities and in silico predictions.

Receptor Binding Assays for Receptor Affinity Determination

Specific experimental data detailing receptor binding assays conducted to determine the affinity of this compound for particular receptors were not found in the consulted literature. Research in this area would be necessary to experimentally validate potential receptor interactions suggested by other methods, such as in silico studies.

Enzyme Inhibition Studies for Target Enzyme Identification

This compound has been reported to possess antiprotozoal activities, specifically against Plasmodium sp., Trypanosoma cruzi, and Leishmania donovani. This suggests potential inhibitory effects on enzymes or other molecular targets essential for the survival and proliferation of these parasites.

Furthermore, in silico studies have explored the potential of this compound to inhibit the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a key enzyme in viral replication. While these are computational findings, they propose 3CLpro as a potential enzyme target for this compound. An in vitro enzymatic assay in the same study showed that most tested bisbenzylisoquinolines, a class that includes this compound and tiliacorine (B1212292), could experimentally inhibit SARS-CoV-2 3CLpro, although specific in vitro results for this compound were not explicitly detailed in the provided snippets.

In Silico Studies for Predicting Bioactivity and Target Interactions

Computational methods, such as molecular docking and dynamics simulations, have been employed to predict the potential bioactivity and target interactions of this compound, particularly in the context of viral enzymes.

Molecular Docking and Dynamics Simulations

Molecular docking studies have been utilized to assess the theoretical binding affinity of this compound to target proteins. In the investigation of potential SARS-CoV-2 3CLpro inhibitors, this compound (referred to as compound 8) was included in computational analyses. These studies computationally indicated that this compound exhibited a higher binding affinity to the active site of 3CLpro compared to native inhibitors.

Molecular dynamics simulations were subsequently performed to evaluate the stability of the predicted interactions over time. For this compound, these simulations suggested that the compound maintained stable interactions within the active site of 3CLpro over a 100 ns simulation period. These in silico findings support the hypothesis that this compound could potentially act as an inhibitor of SARS-CoV-2 3CLpro by binding stably to its active site.

Pharmacophore Modeling and Virtual Screening

While the consulted literature mentions virtual screening efforts that included bisbenzylisoquinolines like this compound for identifying potential inhibitors of SARS-CoV-2 3CLpro, detailed information specifically on pharmacophore modeling developed for this compound was not found. Virtual screening, often guided by structural features or pharmacophore models, helps in the initial identification of compounds with potential activity against a target protein from large chemical libraries.

Comparative Bioactivity Profiling with Tiliacorine and Other Structural Analogs

This compound is structurally closely related to tiliacorine, being a positional isomer with a differing phenolic hydroxyl group position. researchgate.netresearchgate.net Both compounds are bisbenzylisoquinoline alkaloids isolated from species of the Tiliacora genus. researchgate.netresearchgate.net

Comparative bioactivity profiling with tiliacorine and other structural analogs is valuable for understanding the structure-activity relationships within this class of compounds. Tiliacorine has been more extensively studied and has demonstrated various biological activities, including antimicrobial (antibacterial and antifungal), anticancer (inducing apoptosis and inhibiting tumor growth), antioxidant, and antidiabetic properties (inhibiting α-glucosidase). It has also shown antimycobacterial activity.

Given the structural similarities, it is hypothesized that this compound may share some of these biological activities. The reported antiprotozoal activity of this compound highlights a specific area of biological relevance. The in silico studies comparing this compound with other bisbenzylisoquinolines, including tiliacorinine (B1221359) and others, in their interaction with SARS-CoV-2 3CLpro also provide a basis for comparative analysis of their potential antiviral properties at a molecular level. These comparisons can help elucidate how subtle structural differences, such as the position of the phenolic hydroxyl group, might influence target binding and biological outcomes.

Future Research Directions and Translational Perspectives for Dinklacorine

Comprehensive Elucidation of Dinklacorine's Biological Profile and Spectrum of Activity

Future research should focus on a thorough investigation of this compound's biological activities beyond the currently reported antiprotozoal and anti-SARS-CoV-2 effects. scielo.org.coacs.org This involves screening the compound against a wider range of biological targets and disease models. Given its classification as a bisbenzylisoquinoline alkaloid, a class known for diverse pharmacological properties including antioxidant, anti-inflammatory, and anticancer activities, further evaluation in these areas is warranted. scielo.org.coontosight.ai Detailed in vitro and in vivo studies are needed to determine the specific pathways and mechanisms through which this compound exerts its effects. Identifying the molecular targets and cellular processes modulated by this compound will provide crucial insights into its therapeutic potential and guide further development.

Development of Advanced Analytical Methods for Quantification in Complex Biological and Plant Matrices

Accurate and sensitive analytical methods are essential for the successful study of this compound. Future research should prioritize the development and validation of advanced techniques for the quantification of this compound in various complex matrices, including plant extracts from Tiliacora dinklagei and biological samples from in vitro and in vivo studies. africaresearchconnects.com Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) could be optimized for this compound analysis. africaresearchconnects.comucl.ac.uk These methods will be critical for pharmacokinetic and pharmacodynamic studies, allowing researchers to understand how the compound is absorbed, distributed, metabolized, and excreted, as well as to correlate its concentration with observed biological effects.

Optimization of Chemo- and Biosynthetic Pathways for Scalable and Sustainable Production

To facilitate further research and potential therapeutic development, scalable and sustainable methods for obtaining this compound are necessary. Current isolation methods from Tiliacora dinklagei may face limitations in terms of yield and environmental impact. africaresearchconnects.comresearchgate.net Future research should explore optimizing both chemical synthesis pathways and potential biosynthetic approaches. Developing efficient and cost-effective chemical synthesis routes would ensure a consistent supply of high-purity this compound and its analogs for research and preclinical studies. chemistry-chemists.comresearchgate.net Alternatively, investigating the biosynthetic pathway in Tiliacora dinklagei could lead to the development of biotechnological methods, such as microbial fermentation or plant cell culture, for sustainable production.

Development of Pre-clinical Research Models for Efficacy Validation in Disease Relevant Contexts

Translating the in vitro findings of this compound's biological activity into potential therapeutic applications requires rigorous testing in appropriate preclinical models. Future research should focus on developing and utilizing relevant in vitro and in vivo disease models to validate the efficacy of this compound. For instance, given its reported anti-SARS-CoV-2 activity, studies in animal models of COVID-19 would be crucial. acs.orgresearchgate.netmdpi.comnih.govacs.orgresearchgate.netresearchgate.netacs.org Similarly, for its antiprotozoal activity, relevant in vivo models for diseases like leishmaniasis or malaria should be employed. scielo.org.coucl.ac.ukscielo.org.co These studies will provide essential data on efficacy, optimal dosing strategies for preclinical settings, and potential toxicity in a living system, guiding decisions on whether to proceed to clinical trials.

Recent studies have shown that this compound, among other bisbenzylisoquinolines, computationally exhibited binding affinity to the SARS-CoV-2 3CLPro and showed inhibitory activity in vitro. acs.orgresearchgate.netmdpi.comnih.govacs.orgresearchgate.netresearchgate.netacs.org

| Compound | Target | Inhibition (%) (at 100 µM) | IC50 (µM) | Source Plant |

| This compound | SARS-CoV-2 3CLPro | 50.72 | < 100 | Tiliacora triandra |

| Isoliensinine (B150267) | SARS-CoV-2 3CLPro | 63.89 | 29.93 | Nelumbo nucifera |

| Neferine | SARS-CoV-2 3CLPro | 55.23 | 76.98 | Nelumbo nucifera |

| Liensinine | SARS-CoV-2 3CLPro | 53.57 | 93.75 | Nelumbo nucifera |

Based on data from a study on natural bisbenzylisoquinoline analogs as SARS-CoV-2 3CLPro inhibitors. mdpi.com

Strategic Integration of this compound Research into Natural Product Drug Discovery Pipelines

This compound, as a natural product with promising initial findings, should be strategically integrated into established natural product drug discovery pipelines. scispace.com This involves leveraging existing infrastructure and expertise in the isolation, characterization, screening, and development of natural product-derived compounds. Collaborative efforts between botanists, ethnopharmacologists, chemists, biologists, and clinicians are essential to streamline the research process. africaresearchconnects.com Focusing on target-based screening and phenotypic assays within these pipelines can help identify additional indications for this compound and its analogs. researchgate.net The history of natural products yielding valuable therapeutic agents underscores the importance of this integrated approach.

Data Archiving and Dissemination via Scientific Databases and Open-Access Platforms

Effective dissemination of research findings is crucial for advancing the field and fostering future collaborations. All data generated from studies on this compound, including spectroscopic data, biological activity profiles, and analytical methods, should be archived in publicly accessible scientific databases. ontosight.ai Publishing research in open-access journals and platforms will ensure that findings are readily available to the global scientific community. This transparency and data sharing will accelerate research progress, prevent duplication of efforts, and facilitate the identification of new research avenues for this compound and related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.